6-Aminonaphthalene-2-sulfonamide

Description

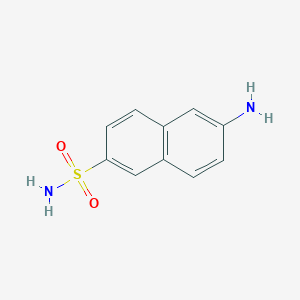

Structure

3D Structure

Properties

IUPAC Name |

6-aminonaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBJPYYNWZFKFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)N)C=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27771-61-5 | |

| Record name | 6-aminonaphthalene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 6 Aminonaphthalene 2 Sulfonamide

Novel Synthetic Pathways for the Core 6-Aminonaphthalene-2-sulfonamide Structure

The traditional synthesis of 6-aminonaphthalene-2-sulfonamide often involves multi-step processes that may utilize harsh reagents and generate significant waste. Modern synthetic chemistry aims to overcome these limitations through the development of more efficient, sustainable, and versatile methodologies.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic sulfonamides, focusing on minimizing environmental impact and enhancing safety. One key approach is the use of water as a solvent, which is a benign and abundant resource. The synthesis of sulfonamides in aqueous media can proceed under dynamic pH control, using equimolar amounts of an amino compound and an arylsulfonyl chloride, thereby avoiding the need for organic bases and simplifying product isolation to mere filtration after acidification. This method often results in excellent yields and high purity without the need for further purification.

Another sustainable strategy involves the use of magnetically recoverable nanocatalysts. These catalysts, often composed of metal complexes supported on magnetic nanoparticles, offer the advantages of easy separation from the reaction mixture using an external magnet and high reusability, aligning with the principles of a circular economy in chemical synthesis.

Metal-Catalyzed and Organocatalytic Transformations

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen and sulfur-nitrogen bonds, offering efficient routes to sulfonamides. Copper-based catalysts, in particular, have been shown to be effective for the synthesis of N-aryl sulfonamides from various starting materials. These reactions often exhibit high yields and can be performed under relatively mild conditions. The use of heterogeneous copper catalysts, such as those supported on magnetic nanoparticles, further enhances the sustainability of these processes by allowing for catalyst recycling.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to the synthesis of sulfonamide-containing molecules is an active area of research. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a sulfonamide moiety, can effectively catalyze reactions like the sulfa-Michael addition. These catalysts operate through a dual activation mechanism, simultaneously activating both the nucleophile and the electrophile, leading to high enantioselectivity under mild reaction conditions with low catalyst loadings.

| Synthetic Approach | Key Features | Advantages |

| Green Chemistry | Use of water as a solvent, dynamic pH control, magnetically recoverable catalysts. | Environmentally benign, simplified workup, catalyst reusability. |

| Metal-Catalysis | Copper-catalyzed cross-coupling reactions. | High efficiency, good yields, mild reaction conditions. |

| Organocatalysis | Chiral bifunctional catalysts (e.g., cinchona alkaloid-derived). | High enantioselectivity, mild conditions, low catalyst loading. |

Functionalization and Derivatization of the Amino Group

The primary amino group in 6-aminonaphthalene-2-sulfonamide is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation, Alkylation, and Arylation Reactions

Acylation of the amino group can be readily achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives, which can modulate the electronic properties and biological activity of the parent molecule.

Alkylation introduces alkyl substituents onto the amino group. This can be accomplished through reactions with alkyl halides. The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reagents.

Arylation of the amino group to form N-aryl derivatives can be accomplished through transition-metal-free methods or catalyst-free approaches. One such method involves the reaction with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride, which proceeds under mild conditions with good to excellent yields. Visible light-mediated deamination of sulfonamides in the presence of boronic acids provides another catalyst-free route to arylated products.

Formation of Schiff Bases and Cyclized Heterocyclic Systems

The condensation of the primary amino group of 6-aminonaphthalene-2-sulfonamide with aldehydes or ketones leads to the formation of Schiff bases (imines). These reactions are typically carried out under acid or base catalysis and are often reversible. Schiff bases are important intermediates in organic synthesis and can also exhibit interesting biological activities. The formation of metal complexes with Schiff base ligands derived from sulfonamides has been explored, leading to compounds with potential antimicrobial properties.

The amino and sulfonamide functionalities can participate in cyclization reactions to form various heterocyclic systems. For instance, radical cyclizations of ene-sulfonamides can lead to the formation of polycyclic imines through a sequence of cyclization and elimination of a sulfonyl radical. Oxidative spirocyclization of naphtholic sulfonamides has also been reported, extending oxidative amidation methods to the naphthalene (B1677914) series and providing access to N-unsubstituted spirolactam derivatives.

| Derivatization Reaction | Reagents/Conditions | Product Type |

| Acylation | Acid chlorides, anhydrides | N-acyl-6-aminonaphthalene-2-sulfonamide |

| Alkylation | Alkyl halides | N-alkyl-6-aminonaphthalene-2-sulfonamide |

| Arylation | o-silylaryl triflates, CsF; Boronic acids, visible light | N-aryl-6-aminonaphthalene-2-sulfonamide |

| Schiff Base Formation | Aldehydes or ketones | Imines |

| Cyclization | Radical initiators, oxidizing agents | Heterocyclic systems (e.g., polycyclic imines, spirolactams) |

Modifications and Substitutions on the Naphthalene Ring System

The naphthalene ring of 6-aminonaphthalene-2-sulfonamide is susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the activating amino group and the deactivating but ortho-, para-directing sulfonamide group. The interplay of these electronic effects, along with steric considerations, will determine the regioselectivity of the reactions.

Electrophilic substitution reactions such as halogenation (chlorination, bromination), nitration, and further sulfonation are anticipated to occur on the naphthalene ring. The amino group is a strong activating group and will direct incoming electrophiles primarily to the ortho and para positions relative to it. However, the steric bulk of the sulfonamide group and the existing substitution pattern will influence the final position of the new substituent. For instance, positions 5 and 7 are ortho to the amino group, while position 8 is para to the sulfonamide group on the adjacent ring. Detailed experimental studies would be required to definitively determine the major products of such reactions.

Nucleophilic aromatic substitution on the naphthalene ring of 6-aminonaphthalene-2-sulfonamide is less common but could potentially be achieved if a suitable leaving group, such as a halogen, is present on the ring. The presence of the electron-withdrawing sulfonamide group would facilitate such reactions.

Regioselective Functionalization of the Naphthalene Core

The regioselectivity of functionalizing the 6-aminonaphthalene-2-sulfonamide core is primarily governed by the electronic and steric effects of the existing amino (-NH₂) and sulfonamide (-SO₂NH₂) groups. Both are ortho-, para-directing for electrophilic aromatic substitution, but their ability to act as directing groups in transition metal-catalyzed C-H functionalization is of greater significance in advanced synthesis.

The sulfonamide group at the C2 position is a competent directing group for transition metal catalysts, guiding functionalization to the ortho positions, C1 and C3. nih.govresearchgate.net Similarly, the amino group at C6, or more commonly a protected amide derivative, can direct reactions to the C5 and C7 positions. This creates a competitive landscape where the choice of catalyst, ligand, and protecting group strategy becomes paramount to achieving site-selectivity.

For instance, protection of the C6-amino group, perhaps as an acetamide (B32628) or picolinamide (B142947), can enhance its directing group ability and prevent unwanted side reactions at the nitrogen atom. A picolinamide directing group, for example, can facilitate highly regioselective C-H amination at the C4 position of 1-naphthylamine (B1663977) derivatives using silver(I) catalysts. researchgate.net While this applies to a different isomer, the principle of using a removable directing group to control regioselectivity is broadly applicable. The inherent directing capabilities of the two groups are summarized below.

Table 1: Directing Effects of Functional Groups on the Naphthalene Core

| Functional Group | Position | Predicted Regioselective C-H Functionalization Sites |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | C2 | C1 (ortho), C3 (ortho) |

| Amino (-NH₂) | C6 | C5 (ortho), C7 (ortho) |

By leveraging these competing directing effects, chemists can selectively target specific positions. For example, using a rhodium catalyst known to coordinate strongly with sulfonamides could favor functionalization at C1 or C3, while conditions favoring amide-directed reactions could target C5 or C7 after protecting the amino group.

Cross-Coupling Reactions and C-H Activation Strategies

Transition metal-catalyzed cross-coupling and C-H activation are powerful tools for elaborating the 6-aminonaphthalene-2-sulfonamide scaffold. These methods allow for the formation of C-C, C-N, and other bonds with high efficiency and selectivity.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for creating biaryl structures or introducing alkyl and vinyl groups. nih.govrsc.org This strategy first requires the introduction of a halide (e.g., Br, I) at a specific position on the naphthalene ring. Through regioselective halogenation, a precursor such as 1-bromo-6-aminonaphthalene-2-sulfonamide can be synthesized. This halogenated intermediate can then be coupled with a wide variety of boronic acids or their derivatives to install new substituents. The amino group typically does not require protection for these reactions, highlighting the chemoselectivity of the process. semanticscholar.org

Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Electrophile | Coupling Partner | Catalyst / Ligand | Base | Solvent | Typical Outcome |

|---|---|---|---|---|---|

| Bromo-6-(acetylamino)naphthalene-2-sulfonamide | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | High yield formation of aryl-substituted naphthalene sulfonamide |

| Iodo-6-aminonaphthalene-2-sulfonamide | Alkyltrifluoroborate salt | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | Formation of alkyl-substituted naphthalene sulfonamide |

This table presents generalized conditions based on established methodologies for similar substrates.

C-H Activation Strategies:

More advanced and atom-economical methods involve the direct functionalization of C-H bonds without prior halogenation. The sulfonamide group is a well-established directing group for C-H activation. nih.govresearchgate.net Rhodium(III) catalysts, in particular, have been shown to effectively catalyze the C-H activation of aryl sulfonamides for annulation with alkynes, leading to the synthesis of sultams (cyclic sulfonamides). nih.gov

In the context of 6-aminonaphthalene-2-sulfonamide, a [Cp*Rh(III)] catalyst could coordinate to the sulfonamide group and activate the C-H bonds at the C1 and C3 positions. Subsequent reaction with an alkyne would lead to the formation of a polycyclic, sultam-containing derivative. The success of such transformations often relies on specific ligands and additives to control the catalytic cycle. researchgate.netnih.gov This approach offers a streamlined route to complex heterocyclic structures fused to the naphthalene core.

Chemo- and Regioselectivity in the Synthesis of Advanced Derivatives

Achieving selectivity is the primary challenge in the synthesis of advanced derivatives of 6-aminonaphthalene-2-sulfonamide due to the presence of multiple reactive sites: the C-H bonds at C1, C3, C5, and C7; the N-H bonds of the amine; and the N-H bonds of the sulfonamide.

Chemoselectivity: This refers to the selective reaction of one functional group over another. For instance, in palladium-catalyzed cross-coupling, the C-X (X=halide) bond reacts selectively in the presence of the C-H, N-H, and S-N bonds. thieme-connect.com In other reactions, such as acylation or alkylation, the relative nucleophilicity of the amino and sulfonamide nitrogens determines the outcome. The primary amino group is generally more nucleophilic than the sulfonamide nitrogen, allowing for selective N-acylation at the C6 position under controlled conditions.

Regioselectivity: This refers to the selective reaction at one position over another. As discussed, regioselectivity in C-H activation is dictated by the directing groups. The key strategies to control regioselectivity include:

Protecting Group Manipulation: Protecting the C6-amino group as an amide or carbamate (B1207046) can alter its directing ability or block its reactivity, thereby allowing the sulfonamide group to control the site of functionalization. Conversely, derivatizing the sulfonamide nitrogen could potentially disfavor its directing capability.

Catalyst and Ligand Choice: Different transition metal complexes exhibit different affinities for various functional groups. A rhodium catalyst might preferentially coordinate with the sulfonamide, directing functionalization to C1/C3. nih.gov In contrast, certain palladium systems with specialized ligands might be tuned to favor coordination with a protected amino group, directing reactions to C5/C7. nih.gov The use of transient directing groups, which are formed in situ, can also offer unique pathways to regioselectivity. snnu.edu.cnrsc.org

Reaction Conditions: Solvents and additives can play a crucial role. For example, the polarity of the solvent has been shown to switch the site-selectivity of C-H functionalization in some aryl sulfonamide systems containing other directing groups. researchgate.net

By carefully orchestrating these factors, it is possible to navigate the complex reactivity of the 6-aminonaphthalene-2-sulfonamide scaffold and achieve the desired chemo- and regioselective synthesis of advanced derivatives.

Computational and Theoretical Investigations of 6 Aminonaphthalene 2 Sulfonamide

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of sulfonamides. mdpi.comresearchgate.net Such analyses for 6-aminonaphthalene-2-sulfonamide would provide a detailed picture of its electronic landscape and reactivity.

Molecular Orbital Theory and Electron Density Distribution

Molecular orbital (MO) theory helps in understanding the chemical reactivity and kinetic stability of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity. researchgate.net For 6-aminonaphthalene-2-sulfonamide, the amino group (-NH2), being an electron-donating group, would increase the energy of the HOMO, while the sulfonamide group (-SO2NH2), an electron-withdrawing group, would lower the energy of the LUMO. This combined effect would likely result in a relatively small energy gap, indicating a reactive molecule.

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would reveal the regions susceptible to electrophilic and nucleophilic attack. The nitrogen atom of the amino group and the oxygen atoms of the sulfonamide group would be expected to be regions of high electron density (negative potential), making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the sulfonamide and amino groups would be electron-deficient (positive potential).

Theoretical Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR shifts, IR vibrational modes)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural characterization of molecules.

UV-Vis Spectroscopy: Theoretical calculations can predict the electronic transitions and maximum absorption wavelengths (λmax). For 6-aminonaphthalene-2-sulfonamide, the π-π* transitions within the naphthalene (B1677914) ring system would be the most significant. The presence of the amino and sulfonamide groups would likely cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted naphthalene.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for confirming molecular structures. The predicted shifts for the aromatic protons and carbons would be influenced by the electronic effects of the substituents.

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. Theoretical calculations can predict these frequencies with good accuracy. Key vibrational modes for 6-aminonaphthalene-2-sulfonamide would include the N-H stretching of the amino and sulfonamide groups, the S=O stretching of the sulfonamide group, and the characteristic C-H and C=C stretching of the naphthalene ring.

Table 1: Predicted Spectroscopic Data for a Naphthalenesulfonamide Analog (Note: This is representative data for a similar compound and not specific to 6-aminonaphthalene-2-sulfonamide)

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis | λmax (in solvent) | ~340 nm |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.0-8.5 ppm |

| ¹H NMR | Chemical Shift (δ) | Amine Protons: 4.0-5.0 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 110-140 ppm |

| IR | Vibrational Frequency (cm⁻¹) | N-H Stretch: 3300-3500 cm⁻¹ |

| IR | Vibrational Frequency (cm⁻¹) | S=O Stretch: 1300-1350 cm⁻¹ (asymmetric), 1150-1180 cm⁻¹ (symmetric) |

Analysis of Aromaticity, Tautomerism, and Conformational Isomerism

The naphthalene core of 6-aminonaphthalene-2-sulfonamide is inherently aromatic. Computational methods can quantify this aromaticity through indices like the Nucleus-Independent Chemical Shift (NICS). The presence of substituents can slightly alter the electron delocalization within the rings.

Tautomerism is a potential consideration for the sulfonamide group, which could exist in equilibrium between the amide and imidic acid forms. Quantum chemical calculations can determine the relative energies of these tautomers to predict the predominant form.

Conformational isomerism in 2-naphthalenesulfonamides arises from the orientation of the N-H and S=O bonds. researchgate.netscilit.com Theoretical calculations have shown that for 2-naphthalenesulfonamide, there are typically two stable conformers with different orientations of these bonds. researchgate.netscilit.com The addition of the amino group at the 6-position could influence the relative energies and populations of these conformers.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Exploration of Energy Landscapes and Stable Conformations

MD simulations can explore the potential energy surface of 6-aminonaphthalene-2-sulfonamide to identify its low-energy, stable conformations. By simulating the molecule's movements at a given temperature, researchers can observe the transitions between different conformational states and determine their relative populations. For related naphthalenesulfonamides, studies have identified multiple stable conformers with varying orientations of the sulfonamide group relative to the naphthalene ring. researchgate.netscilit.com

Investigation of Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent can significantly impact the conformation and dynamics of a molecule. MD simulations can explicitly model solvent molecules to study these effects. For a polar molecule like 6-aminonaphthalene-2-sulfonamide, polar solvents would be expected to stabilize conformations with larger dipole moments through hydrogen bonding and other electrostatic interactions. The dynamics of the sulfonamide group's rotation and the interactions with solvent molecules would be key areas of investigation. In some cases, molecular dynamics simulations have suggested that naphthalenesulfonic acid derivatives can aggregate in solution through π-π stacking and the formation of dimers.

In Silico Modeling of Molecular Recognition and Interactions

In silico modeling has become an indispensable part of modern drug discovery and materials science. nih.gov By simulating the interactions between a small molecule like 6-Aminonaphthalene-2-sulfonamide and biological macromolecules, researchers can gain insights into its potential as a therapeutic agent or probe.

Ligand-Protein Docking Simulations for Binding Mode Elucidation

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding the structural basis of a compound's biological activity. While specific docking studies for 6-Aminonaphthalene-2-sulfonamide are not extensively documented in publicly available literature, the general methodology would involve:

Target Selection: Identifying a protein of interest where the sulfonamide or naphthalene moiety might confer binding.

Computational Docking: Using specialized software to fit the 3D structure of 6-Aminonaphthalene-2-sulfonamide into the binding site of the selected protein.

Analysis of Interactions: Examining the resulting poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-protein complex. For instance, studies on other naphthalenesulfonamide derivatives have shown interactions with residues like Arg181 and Leu182 in certain receptors, often involving hydrogen bonds with the SO2 group. mdpi.com

Such simulations would be invaluable in elucidating how 6-Aminonaphthalene-2-sulfonamide might interact with various biological targets, providing a rationale for its observed activities or guiding the selection of targets for future screening.

Prediction of Binding Affinities to Biomolecular Targets (without efficacy claims)

Beyond predicting the binding mode, computational methods can also estimate the binding affinity of a ligand to its target, often expressed as a binding energy or inhibition constant (Ki). These predictions are vital for prioritizing compounds in a drug discovery pipeline. For 6-Aminonaphthalene-2-sulfonamide, this would typically involve:

Molecular Mechanics-Based Methods: Employing scoring functions within docking programs to calculate the free energy of binding.

More Rigorous Calculations: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to refine the binding affinity prediction.

While specific predicted binding affinities for 6-Aminonaphthalene-2-sulfonamide against particular targets are not readily found in current research, studies on other sulfonamide derivatives have successfully used these approaches to predict their inhibitory constants against enzymes like carbonic anhydrases. nih.govresearchgate.net

Structure-Based Computational Design Principles for Derivatives

A key advantage of in silico modeling is its application in the rational design of new molecules with improved properties. Based on the hypothetical binding mode of 6-Aminonaphthalene-2-sulfonamide, several principles could guide the design of its derivatives:

Targeted Modifications: Introducing or modifying functional groups to enhance interactions with specific amino acid residues in the protein's binding pocket.

Scaffold Hopping: Replacing the naphthalene or sulfonamide core with other chemical scaffolds while maintaining the key binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.govresearchgate.net

These computational design strategies would accelerate the discovery of more potent and selective derivatives of 6-Aminonaphthalene-2-sulfonamide. For example, research on other naphthalenesulfonamide derivatives has utilized fragment-based strategies to design novel compounds with improved properties. researchgate.net

Theoretical Studies of Reaction Mechanisms Involving the Compound

Theoretical chemistry provides a framework for understanding the fundamental principles governing chemical reactions. cornell.eduuni-heidelberg.de By calculating the potential energy surfaces of reacting species, it is possible to elucidate reaction mechanisms, predict reaction rates, and understand the factors that control product formation.

For 6-Aminonaphthalene-2-sulfonamide, theoretical studies could be applied to:

Synthesis: Investigating the mechanisms of reactions used to synthesize the compound, such as the sulfonation of 6-aminonaphthalene or the amination of a corresponding sulfonyl chloride. For example, the synthesis of related naphthalenesulfonamides has been achieved through reactions of aminonaphthalene sulfonic acids. mdpi.com

Reactivity: Modeling the reactivity of the amino and sulfonamide groups to predict how the molecule might behave in different chemical environments or metabolic pathways. Quantum chemical calculations can be used to determine properties like electron density and electrostatic potential, which are key to understanding reactivity.

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization of the compound and its derivatives.

While specific theoretical studies on the reaction mechanisms of 6-Aminonaphthalene-2-sulfonamide are not prevalent in the literature, the application of quantum chemical methods would offer a deeper understanding of its chemical nature. acs.org

Molecular and Biochemical Mechanism Research in Vitro and in Silico Focus

Elucidation of Molecular Recognition and Binding Events

Enzyme Inhibition Mechanism Studies at the Molecular Level

No specific studies detailing the molecular mechanisms of enzyme inhibition by 6-Aminonaphthalene-2-sulfonamide were identified.

Receptor Binding Profiling and Interaction Dynamics (In Vitro)

There is no available data from in vitro studies on the receptor binding profile or interaction dynamics of 6-Aminonaphthalene-2-sulfonamide.

Investigation of Intracellular Signaling Pathway Modulation (In Vitro)

Studies on Protein-Protein Interactions and Allosteric Modulation

Research on the effects of 6-Aminonaphthalene-2-sulfonamide on protein-protein interactions or its potential for allosteric modulation has not been reported in the available literature.

Modulation of Ion Channels or Transporters (In Vitro)

No in vitro studies concerning the modulation of ion channels or transporters by 6-Aminonaphthalene-2-sulfonamide could be found.

Interactions with Nucleic Acids and Lipids (Molecular Level Studies)

There is no available research on the molecular-level interactions between 6-Aminonaphthalene-2-sulfonamide and nucleic acids or lipids.

Research on 6-Aminonaphthalene-2-sulfonamide in Chemical Probe Development Remains Limited

Despite the recognized importance of naphthalene (B1677914) and sulfonamide scaffolds in medicinal chemistry and chemical biology, dedicated research into the use of 6-Aminonaphthalene-2-sulfonamide for creating chemical probes and tools for biological investigation appears to be limited. An extensive review of available scientific literature did not yield specific studies detailing the development or application of probes derived directly from this compound for in vitro or in silico molecular and biochemical mechanism research.

The broader field of chemical biology frequently utilizes molecules with similar structural features. For instance, various derivatives of naphthalene have been successfully developed into fluorescent probes for detecting ions, reactive oxygen species, and other biologically significant molecules. The inherent fluorescence of the naphthalene ring system makes it an attractive scaffold for such purposes. Similarly, the sulfonamide group is a well-established pharmacophore known for its ability to bind to various biological targets, often through hydrogen bonding and electrostatic interactions. This has led to the development of numerous sulfonamide-based inhibitors and drugs.

However, the specific combination of an amino group at the 6-position and a sulfonamide group at the 2-position of a naphthalene core, as found in 6-Aminonaphthalene-2-sulfonamide, has not been prominently featured in the literature concerning the development of chemical probes. While related compounds, such as other aminonaphthalene sulfonates or different isomers, have been explored as building blocks for dyes, pharmaceuticals, and other materials, the direct application of 6-Aminonaphthalene-2-sulfonamide as a platform for biological probes is not well-documented in publicly accessible research.

Consequently, there is a lack of detailed research findings, including in vitro and in silico data, to populate a discussion on the molecular and biochemical mechanisms of probes based on this specific compound. Further research would be necessary to explore the potential of 6-Aminonaphthalene-2-sulfonamide as a scaffold for novel chemical tools and to characterize its interactions with biological systems.

Applications in Chemical Biology and Advanced Materials Science Non Clinical Focus

Development as Scaffolds for Chemical Probe Discovery

The naphthalene (B1677914) sulfonamide framework is a privileged structure in the design of chemical probes, which are small molecules used to study and manipulate biological systems. The rigid naphthalene serves as a core scaffold, allowing for the precise spatial arrangement of functional groups that can interact with biological targets.

The inherent properties of the 6-aminonaphthalene-2-sulfonamide scaffold have been leveraged to design probes for specific biological targets. The naphthalene ring can engage in π-stacking interactions with aromatic residues in proteins, while the amino and sulfonamide groups provide sites for hydrogen bonding and further chemical modification.

Research has demonstrated the utility of the broader naphthalene sulfonamide scaffold in creating potent and selective inhibitors for various proteins, which function as chemical probes to investigate biological pathways. For instance, derivatives based on a 1,4-bis(arylsulfonamido)naphthalene scaffold have been developed as potent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). nih.gov These molecules help in studying the oxidative stress response pathway. nih.gov Similarly, naphthalene-1-sulfonamide (B86908) derivatives have been identified as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases, demonstrating the scaffold's adaptability for different protein targets. researchgate.netekb.eg

Furthermore, the fluorescent nature of the naphthalene core allows for the development of "turn-on" or ratiometric fluorescent probes. A derivative, 6-amino-N-methylnaphthalene-2-sulfonamide, has been utilized as a fluorescent probe for detecting metal ions like copper, iron, and zinc. alfa-chemical.com Other naphthalene-based scaffolds have been developed into fluorescent probes for imaging reactive carbonyl species within cells. researchgate.net By incorporating the sulfonamide group into naphthalimide structures, researchers have also synthesized fluorescent probes for targeted imaging in tumors, highlighting the modularity of this chemical class in probe design. nih.gov

Table 1: Examples of Naphthalene Sulfonamide Scaffolds in Chemical Probe Development This table is interactive. Click on headers to sort.

| Probe Scaffold Type | Biological Target/Application | Research Finding |

|---|---|---|

| 1,4-Bis(arylsulfonamido)naphthalene | Keap1-Nrf2 Protein-Protein Interaction | Optimized derivatives show nanomolar inhibitory activity, enabling study of the oxidative stress response. nih.gov |

| Naphthalene-1-sulfonamide | Fatty Acid Binding Protein 4 (FABP4) | Serves as a novel scaffold for potent and selective FABP4 inhibitors. researchgate.net |

| 6-Amino-N-methylnaphthalene-2-sulfonamide | Metal Ion Detection (Cu, Fe, Zn) | Acts as a fluorescent probe for detecting and measuring specific metal ions. alfa-chemical.com |

| Sulfonamide-containing Naphthalimide | Tumor Cell Imaging | Functions as a fluorescent probe capable of imaging B16F10 melanoma cells. nih.gov |

Bioconjugation involves attaching a molecule like 6-aminonaphthalene-2-sulfonamide to a biological macromolecule, such as a protein or antibody, to create a research tool with novel properties. The amino group on the 6-aminonaphthalene-2-sulfonamide scaffold is a key functional handle for this purpose. It can be readily modified or directly coupled to biomolecules.

Chemical suppliers list 6-aminonaphthalene-2-sulfonamide as a versatile small molecule scaffold and explicitly offer services for its custom conjugation to antibodies. biosynth.com This service indicates a direct application of the compound in creating antibody-drug conjugates or, more commonly for research purposes, antibody-probe conjugates for immunoassays and cellular imaging.

The potential for bioconjugation is further exemplified by derivatives such as N-(6-aminohexyl)naphthalene-2-sulfonamide. molport.com This molecule features a six-carbon linker arm terminating in a primary amine. This design separates the naphthalene sulfonamide unit from the point of attachment, minimizing potential steric hindrance and preserving the function of both the scaffold and the target biomolecule. The terminal amine can be coupled to proteins through various common bioconjugation chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters or isothiocyanates.

Integration into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The 6-aminonaphthalene-2-sulfonamide scaffold is well-suited for this field due to its combination of an aromatic surface for π-stacking and functional groups capable of hydrogen bonding.

The electron-rich naphthalene ring is known to participate in host-guest chemistry, where it can be encapsulated by a larger "host" molecule. sioc-journal.cn Studies have shown that various naphthalene derivatives form stable complexes with hosts like cyclodextrins and electron-deficient metal-organic frameworks (MOFs). rsc.orgccspublishing.org.cnbohrium.comoup.com The binding in these systems is often driven by a combination of hydrophobic effects and charge-transfer or cation-π interactions. sioc-journal.cnrsc.org While specific studies on 6-aminonaphthalene-2-sulfonamide as a guest are not prominent, its structural features—the naphthalene core for π-interactions and the amino and sulfonamide groups for hydrogen bonding—make it a highly promising candidate for recognition by synthetic receptors. beilstein-journals.org

Self-assembly is the spontaneous organization of molecules into ordered structures. Derivatives of naphthalene are widely studied for their ability to self-assemble into well-defined nanomaterials such as nanofibers, nanobelts, and hydrogels. researchgate.netacs.orgresearchgate.net The primary driving forces for this assembly are the π-π stacking of the planar naphthalene cores and intermolecular hydrogen bonding between appended functional groups. acs.org

For example, peptides conjugated to naphthalene have been shown to self-assemble into hydrogels with antimicrobial properties. acs.org Similarly, naphthalene diimide derivatives functionalized with amides, ureas, or phosphonic acids can assemble into nanofibers, nanobelts, and other ordered aggregates in water. researchgate.netacs.org Given that 6-aminonaphthalene-2-sulfonamide possesses both a π-stackable naphthalene core and two distinct hydrogen-bonding motifs (the -NH2 and -SO2NH2 groups), it holds significant potential as a building block for novel self-assembling systems and supramolecular polymers.

Table 2: Driving Forces for Self-Assembly in Naphthalene-Based Systems This table is interactive. Click on headers to sort.

| Naphthalene Derivative Class | Primary Non-Covalent Interactions | Resulting Nanostructure |

|---|---|---|

| Naphthalene-conjugated Peptides | π-π Stacking, Peptide H-Bonding | Hydrogels, Nanofibers acs.org |

| Naphthalene Diimides (NDIs) | π-π Stacking, H-Bonding (Amide/Urea) | Nanofibers, Hydrogels, Aggregates acs.org |

| Phosphonic Acid-NDIs | Molecular Recognition, H-Bonding | Nanobelts, Spherical Aggregates researchgate.net |

| Terthiophene-NDI Dyads | π-π Stacking, β-sheet H-Bonding | 1D Nanofibers, Organogels researchgate.net |

Incorporation into Advanced Functional Materials

The chemical and physical properties of the 6-aminonaphthalene-2-sulfonamide scaffold make it a candidate for incorporation into advanced materials with specific electronic, optical, or mechanical functions.

A key application in this area is in the synthesis of organic semiconductors. alfa-chemical.com The extended π-system of the naphthalene core is conducive to charge transport, a fundamental requirement for semiconductor performance in devices like organic field-effect transistors (OFETs) and optoelectronics. The N-methylated derivative of 6-aminonaphthalene-2-sulfonamide has been explicitly noted for its use in this context. alfa-chemical.com

Furthermore, the ability of related naphthalene derivatives to self-assemble into hydrogels opens the door to creating "soft" functional materials. acs.orgacs.org These materials can be designed to be responsive to stimuli (e.g., temperature, pH) and have potential applications in areas like tissue engineering and controlled release systems, leveraging the biocompatibility of some self-assembling peptide and polymer systems.

Polymer Chemistry and Design of Polymerizable Monomers

In polymer chemistry, 6-Aminonaphthalene-2-sulfonamide serves as a functional monomer for creating polymers with specific optical and electronic properties. The primary amino (-NH2) group is a key reactive site, allowing the molecule to be incorporated into polymer chains through various polymerization reactions.

For instance, the amino group can be chemically transformed, such as through diazotization, to create a reactive intermediate that can then be coupled with other monomers. This process allows for the integration of the naphthalene sulfonamide moiety into the backbone of different polymer types, including polyamides and azo polymers. The incorporation of this rigid, aromatic structure can enhance the thermal stability and mechanical strength of the resulting polymers. Furthermore, the inherent fluorescent properties of the naphthalene core can be transferred to the polymer, creating materials suitable for applications in optoelectronics and sensing. The compound is recognized as a material building block for polymer science. bldpharm.com

Organic Semiconductor and Optoelectronic Material Development

The field of organic electronics leverages molecules with tailored electronic properties to create devices like light-emitting diodes (OLEDs) and solar cells. The structure of 6-Aminonaphthalene-2-sulfonamide is inherently suited for such applications. The naphthalene core is a π-conjugated aromatic system, which is fundamental for charge transport in organic semiconductors. mdpi.com

The molecule features an electron-donating amino group and an electron-withdrawing sulfonamide group. This "push-pull" architecture can lead to intramolecular charge transfer (ICT) upon photoexcitation, a critical property for materials used in optoelectronics. ekb.eg This electronic structure influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing efficient organic semiconductor devices. researchgate.net While direct integration of the base compound is one route, it more commonly serves as a foundational structure for more complex derivatives designed to optimize performance in organic electronic devices. scispace.com

Application as Fluorescent Sensors and Indicators for Specific Analytes

One of the most researched applications of 6-Aminonaphthalene-2-sulfonamide and its derivatives is in the development of fluorescent sensors. epa.govambeed.com A fluorescent sensor is a molecule that exhibits a change in its fluorescence properties—such as intensity, wavelength, or lifetime—in the presence of a specific target analyte. nih.gov The naphthalene sulfonamide scaffold is an excellent fluorophore, a molecule that can re-emit light after being excited by it. mdpi.com

The sensing mechanism often relies on the interaction between the analyte and the functional groups of the sensor molecule. The amino and sulfonamide groups can act as binding sites for various analytes, including metal ions and small organic molecules. This binding event alters the electronic environment of the fluorophore, leading to a detectable change in its fluorescence. For example, the binding of a metal ion can quench the fluorescence through photoinduced electron transfer (PET) or enhance it by restricting molecular vibrations. nih.gov

Derivatives of aminonaphthalene sulfonates have been studied for their sensitivity to solvent polarity and their ability to detect specific analytes. ekb.eg Research has demonstrated the feasibility of using fluorescent probes based on similar structures to detect analytes like insecticides at low concentrations, showcasing the high sensitivity of this class of compounds. epa.gov The design of these sensors can be finely tuned by modifying the chemical structure to achieve high selectivity for a particular target.

Below is a table summarizing the application of naphthalene-based sulfonamide derivatives in fluorescent sensing for various analytes.

| Analyte Category | Sensing Mechanism | Typical Fluorescence Change | Reference |

| Metal Ions | Chelation with amino/sulfonamide groups, modulating PET or ICT. | Intensity quenching or enhancement; spectral shift. | nih.gov |

| Organic Molecules | Host-guest interactions, hydrogen bonding. | Changes in fluorescence intensity or emission wavelength. | researchgate.net |

| Solvent Polarity | Solvatochromism, where the emission spectrum shifts based on the polarity of the surrounding medium. | Large shift in emission wavelength (Stokes shift). | ekb.eg |

| Biological Molecules | Specific binding interactions (e.g., with enzymes or proteins). | Fluorescence quenching or enhancement upon binding. | epa.gov |

Emerging Research Avenues and Future Directions for 6 Aminonaphthalene 2 Sulfonamide

Exploration of Novel Bio-orthogonal Chemical Strategies

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a fertile ground for the application of 6-Aminonaphthalene-2-sulfonamide. The naphthalene (B1677914) sulfonamide core is a key component of environmentally sensitive fluorophores, such as Dansyl amide. These fluorophores exhibit changes in their fluorescence properties in response to their local environment, making them valuable as probes in biological studies.

The development of bio-orthogonal strategies involving 6-Aminonaphthalene-2-sulfonamide could lead to the creation of novel probes for site-specific protein labeling. nih.gov For instance, by functionalizing the amine or sulfonamide group with a bio-orthogonal handle, the molecule could be directed to a specific target within a cell and subsequently activated or visualized. One such strategy could involve the design of fluorogenic probes based on a bio-orthogonal decaging reaction. nih.gov In a similar vein, a smart fluorescence "turn-on" probe, DASNox, which contains a dansyl amide fluorophore and an N-oxide group, has been designed to react with a boron reagent in a bio-orthogonal manner, leading to fluorescence activation. nih.gov This approach could be adapted for 6-Aminonaphthalene-2-sulfonamide to create probes for live-cell imaging and the study of biomolecular interactions. nih.gov

Furthermore, substituted 6-aminonaphthalene-1-sulfonamides have been synthesized as fluorogenic indicators for synthetic proteinase substrates. nih.gov These compounds display an emission band that is well-separated from their peptide-conjugated forms, allowing for the sensitive detection of enzyme activity. nih.gov This principle could be extended to 6-Aminonaphthalene-2-sulfonamide for the development of new diagnostic tools.

| Potential Bio-orthogonal Application | Enabling Chemistry | Key Feature |

| Site-Specific Protein Labeling | Functionalization with bio-orthogonal handles (e.g., azides, alkynes) | Allows for targeted attachment to proteins of interest in a cellular context. nih.gov |

| "Turn-On" Fluorescent Probes | Bio-orthogonal decaging reactions | The probe is initially non-fluorescent and becomes fluorescent upon reaction with a specific trigger. nih.gov |

| Enzyme Activity Assays | Fluorogenic leaving groups in peptide substrates | Cleavage of the peptide by an enzyme releases the fluorescent aminonaphthalene sulfonamide. nih.gov |

High-Throughput Synthesis and Screening Library Design

The demand for novel drug candidates has spurred the development of high-throughput synthesis and screening methods. The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, making sulfonamide-based compound libraries highly valuable in drug discovery. nih.gov Automated flow-through synthesis has emerged as a powerful technique for the rapid production of sulfonamide libraries with high purity and in good yields. acs.orgnih.gov This approach minimizes waste and allows for easy scalability, making it ideal for generating large numbers of diverse compounds for biological evaluation. acs.org

A "libraries from libraries" approach has also been successfully employed for the synthesis of diverse sulfonamide-linked scaffolds. nih.gov This method involves the modification of existing compound libraries to create new ones with different chemical and physical properties. nih.gov For 6-Aminonaphthalene-2-sulfonamide, this could involve the parallel synthesis of a wide array of derivatives by reacting the amino group with a diverse set of building blocks. A direct-to-biology high-throughput chemistry approach, where crude products from in-plate synthesis are directly used in biological screening, could further accelerate the discovery of bioactive derivatives of 6-Aminonaphthalene-2-sulfonamide. strath.ac.uk

| High-Throughput Synthesis Strategy | Advantages | Relevance to 6-Aminonaphthalene-2-sulfonamide |

| Automated Flow-Through Synthesis | Rapid, efficient, scalable, high purity, waste minimization. acs.orgacs.org | Enables the rapid generation of a large library of 6-Aminonaphthalene-2-sulfonamide derivatives for screening. |

| Libraries from Libraries | Creates diverse libraries with varied physicochemical properties from existing ones. nih.gov | Allows for the systematic exploration of the chemical space around the 6-Aminonaphthalene-2-sulfonamide scaffold. |

| Direct-to-Biology High-Throughput Chemistry | Accelerates the design-make-test cycle in drug discovery. strath.ac.uk | Facilitates the rapid identification of hits from a library of crude 6-Aminonaphthalene-2-sulfonamide derivatives. |

Advanced Theoretical Approaches for Predictive Modeling

Computational modeling is an indispensable tool in modern chemistry and drug discovery, providing insights into molecular structure, properties, and interactions. For naphthalenesulfonamides, computational methods have been used to study their conformational behavior. researchgate.net Quantum chemical calculations can predict the existence of different conformers and their relative stabilities, which is crucial for understanding their biological activity. researchgate.net

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, can be developed for derivatives of 6-Aminonaphthalene-2-sulfonamide to guide the design of new compounds with desired properties. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For instance, computational modeling of 2-naphthalenesulfonamide bound to human carbonic anhydrase II has provided insights into the structural basis for its inhibitory activity. pdbj.orgproteopedia.org Such studies can inform the design of more potent and selective inhibitors.

| Theoretical Approach | Application | Significance for 6-Aminonaphthalene-2-sulfonamide |

| Quantum Chemical Calculations | Determination of conformational preferences and electronic properties. researchgate.net | Provides fundamental understanding of the molecule's structure and reactivity. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. pdbj.org | Guides the design of derivatives with improved biological activity. |

| QSAR/3D-QSAR Modeling | Establishes relationships between chemical structure and biological activity. researchgate.net | Enables the prediction of the activity of novel derivatives before their synthesis. |

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to identify new drug candidates and predict their properties. nih.govbohrium.comtandfonline.com ML models can be trained on existing data for sulfonamide-containing compounds to predict their biological activity, toxicity, and pharmacokinetic profiles. ni.ac.rsresearchgate.net For example, ML models have been successfully used to identify key structural features of sulfonamides that govern their inhibitory activity against specific enzymes. ni.ac.rs A gradient boosting classifier has been used to predict a sulfonamide derivative as an active butyrylcholinesterase inhibitor, a finding that was subsequently validated experimentally. bohrium.comtandfonline.com

| AI/ML Application | Methodology | Potential Impact on 6-Aminonaphthalene-2-sulfonamide Research |

| Predictive Modeling of Bioactivity | Training ML models on datasets of known sulfonamide inhibitors. ni.ac.rsresearchgate.net | Prediction of the potential biological targets and efficacy of novel 6-Aminonaphthalene-2-sulfonamide derivatives. |

| Virtual Screening | Using ML classifiers to screen large virtual libraries of compounds. bohrium.comtandfonline.com | Identification of promising 6-Aminonaphthalene-2-sulfonamide-based drug candidates for synthesis and experimental validation. |

| QSAR Modeling | Developing ML-based QSAR models to understand structure-activity relationships. nih.gov | Elucidation of the key molecular features of 6-Aminonaphthalene-2-sulfonamide derivatives that determine their biological activity. |

Design of Next-Generation Molecular Switches and Responsive Materials

Molecular switches are molecules that can reversibly change their properties in response to external stimuli such as light, pH, or temperature. wikipedia.orgnih.gov The naphthalene moiety is a common component in photochromic molecules and molecular switches. pnas.orgnih.gov For example, naphthalene-based push-pull dyes exhibit interesting optical properties and have the potential to be used as labels for protein aggregates. nih.gov

The incorporation of the 6-Aminonaphthalene-2-sulfonamide scaffold into more complex molecular architectures could lead to the development of novel molecular switches. The amino and sulfonamide groups can be functionalized to tune the electronic properties of the naphthalene ring system, potentially leading to new photo- or chemo-responsive behaviors. Furthermore, the integration of this compound into polymers or covalent organic frameworks could lead to the creation of responsive materials. rsc.orgnih.gov For instance, a naphthalene-based donor-acceptor covalent organic framework has been shown to have photocatalytic activity. rsc.org The unique properties of 6-Aminonaphthalene-2-sulfonamide could be harnessed to create materials with applications in sensing, controlled release, and catalysis.

| Application Area | Design Principle | Potential Functionality of 6-Aminonaphthalene-2-sulfonamide-based Systems |

| Molecular Switches | Incorporation into photochromic or pH-sensitive molecular architectures. wikipedia.orgnih.gov | Reversible modulation of fluorescence, conformation, or binding properties in response to external stimuli. |

| Responsive Polymers | Covalent incorporation into polymer chains. nih.gov | Creation of "smart" materials that change their properties (e.g., solubility, conformation) in response to environmental cues. |

| Covalent Organic Frameworks (COFs) | Use as a building block in the synthesis of porous crystalline materials. rsc.org | Development of materials with applications in catalysis, sensing, and gas storage. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Aminonaphthalene-2-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonation of naphthalene derivatives followed by amidation. For example, regioselective sulfonation at the 2-position of naphthalene can be achieved using concentrated sulfuric acid under controlled temperatures (80–100°C). Subsequent amination via nitration and reduction (e.g., catalytic hydrogenation) introduces the amino group. Key challenges include avoiding over-sulfonation and optimizing stoichiometry to minimize byproducts like polymeric residues . Solvent selection (e.g., dichloromethane) and temperature gradients are critical for stabilizing intermediates .

Q. How is 6-Aminonaphthalene-2-sulfonamide characterized spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm regiochemistry, with characteristic shifts for sulfonamide protons (δ 7.5–8.5 ppm) and aromatic protons. Fourier-Transform Infrared Spectroscopy (FTIR) identifies sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bends (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₉NO₃S, 223.25 g/mol) . Computational methods like DFT/B3LYP can predict vibrational frequencies and electronic properties for cross-validation .

Q. What are the standard protocols for quantifying 6-Aminonaphthalene-2-sulfonamide in environmental matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is preferred, using reverse-phase C18 columns and mobile phases like acetonitrile:water (70:30). Calibration standards (e.g., 1–100 ppm) should match the matrix to account for interference. For trace analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) enhances sensitivity, with a detection limit of ~0.1 ppb .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biodegradation pathways of 6-Aminonaphthalene-2-sulfonamide?

- Methodological Answer : Discrepancies often arise from microbial strain specificity. For example, Pseudomonas strain BN6 degrades 6-Aminonaphthalene-2-sulfonamide to 5-aminosalicylate (5AS) via 1,2-dioxygenation, while strain BN9 further mineralizes 5AS . To validate pathways:

- Use isotopic labeling (¹⁴C) to track metabolite flux.

- Perform gene knockout studies on dioxygenase enzymes (e.g., nahAc) to confirm rate-limiting steps.

- Compare monoculture vs. co-culture systems to assess mutualistic degradation .

Q. What experimental strategies optimize regioselectivity in sulfonation reactions for derivatives of 6-Aminonaphthalene-2-sulfonamide?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., -NH₂) to guide sulfonation.

- Microwave-assisted synthesis : Enhances reaction homogeneity, reducing side products.

- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states for selective sulfonation at the 6-position .

Q. How do computational methods like DFT improve the design of 6-Aminonaphthalene-2-sulfonamide-based sensors or dyes?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic transitions and binding affinities. For example:

- Calculate HOMO-LUMO gaps to tailor absorption spectra for dye applications.

- Simulate docking interactions with biological targets (e.g., serum albumin) for sensor development.

- Validate results with experimental UV-Vis and fluorescence quenching studies .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory data on the environmental persistence of 6-Aminonaphthalene-2-sulfonamide?

- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to identify variables (e.g., pH, microbial diversity) driving degradation variability. Use Bayesian modeling to quantify uncertainty in half-life estimates under different conditions (aerobic vs. anaerobic) . Replicate experiments across geochemically distinct sites to isolate confounding factors.

Q. How can researchers mitigate polymer formation during microbial degradation of 6-Aminonaphthalene-2-sulfonamide?

- Methodological Answer : Polymer accumulation in monocultures (e.g., Pseudomonas BN6) arises from incomplete degradation. Mitigation strategies:

- Co-culture with strain BN9 to ensure complete mineralization of 5AS .

- Introduce redox mediators (e.g., humic acids) to enhance electron transfer.

- Optimize bioreactor conditions (e.g., dissolved O₂ >2 mg/L) to prevent anaerobic polymerization .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.